Binding Affinity: >1,000-Fold Reduction in Potency for αvβ3 Integrin vs. Cyclo(-RGDfK)
The primary differentiation of Cyclo(RADfK) from its closest active analog, Cyclo(-RGDfK), is a profound loss of binding affinity for the αvβ3 integrin. Cyclo(-RGDfK) potently inhibits the αvβ3 integrin with an IC50 of 0.94 nM . In contrast, Cyclo(RADfK) is consistently described as having 'low affinity' or 'significantly lower binding affinity' for the same target [1]. This difference is due to the substitution of the critical glycine (Gly) residue with alanine (Ala) in the RGD motif, which disrupts the structural conformation required for high-affinity binding [2].
| Evidence Dimension | Inhibition of αvβ3 integrin binding (IC50) |
|---|---|
| Target Compound Data | Low affinity (exact IC50 not reported) |
| Comparator Or Baseline | Cyclo(-RGDfK): IC50 = 0.94 nM |
| Quantified Difference | Qualitative difference: Potent (low nM) vs. Low Affinity |
| Conditions | In vitro integrin binding assays |
Why This Matters
This drastic difference in affinity confirms Cyclo(RADfK)'s utility as a reliable negative control for validating the specificity of αvβ3-mediated effects observed with Cyclo(-RGDfK).
- [1] Ruixi Biotech. (n.d.). Cyclo(RADfK), CAS: 756500-23-9. View Source
- [2] Creative Biolabs. (n.d.). Cyclo(RADfK) Targeting Peptide (CAT#: OLY-1025-YS-61). View Source
